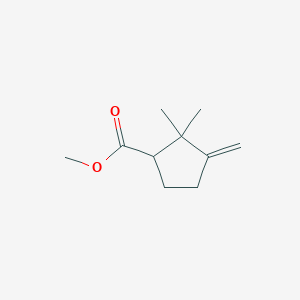![molecular formula C12H17ClS B14618987 {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene CAS No. 58326-74-2](/img/structure/B14618987.png)
{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene is an organic compound with the molecular formula C₁₂H₁₇ClS. This compound features a benzene ring substituted with a pentan-3-yl group that contains a chloromethylsulfanyl moiety. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene typically involves the reaction of benzene with a suitable chloromethylsulfanyl-pentan-3-yl precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with a chloromethylsulfanyl-pentan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chloromethyl group in {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: NaOH or KOH in aqueous or alcoholic solutions.
Oxidation: H₂O₂ or KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of corresponding alcohols or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{3-[(Methylsulfanyl)pentan-3-yl}benzene: Similar structure but lacks the chloromethyl group.
{3-[(Chloromethyl)sulfanyl]butan-3-yl}benzene: Similar structure but with a shorter aliphatic chain.
Uniqueness
The presence of both the chloromethyl and sulfanyl groups in {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
58326-74-2 |
|---|---|
Molekularformel |
C12H17ClS |
Molekulargewicht |
228.78 g/mol |
IUPAC-Name |
3-(chloromethylsulfanyl)pentan-3-ylbenzene |
InChI |
InChI=1S/C12H17ClS/c1-3-12(4-2,14-10-13)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
FGNWDIHYRFUXQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C1=CC=CC=C1)SCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


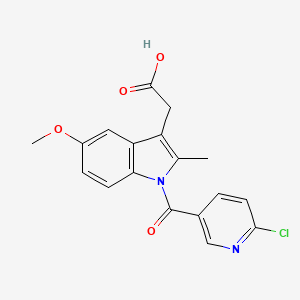
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
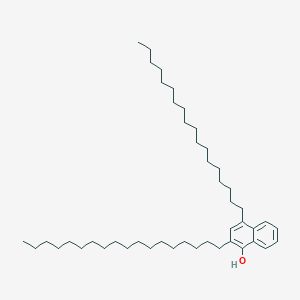
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)



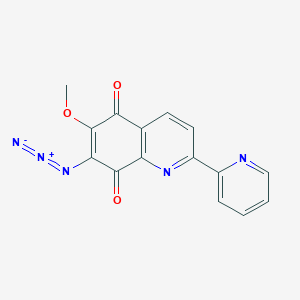
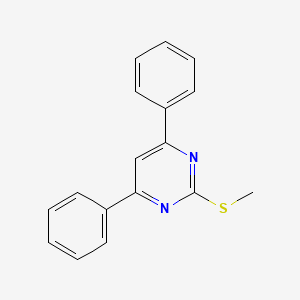
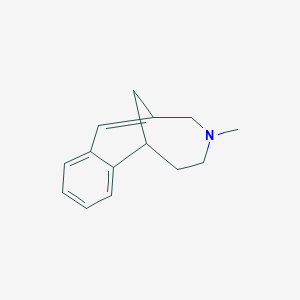
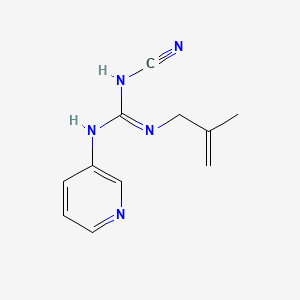

![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
